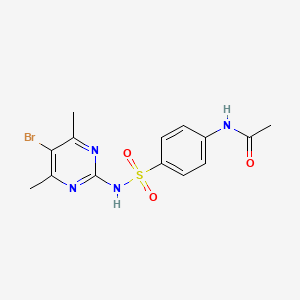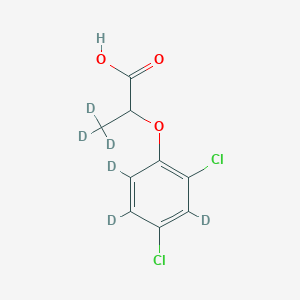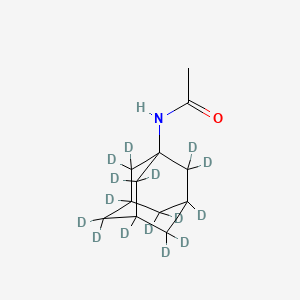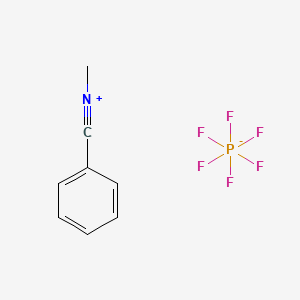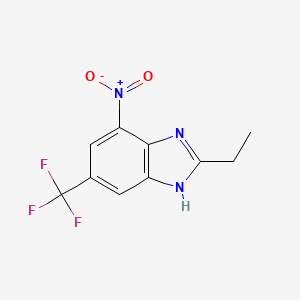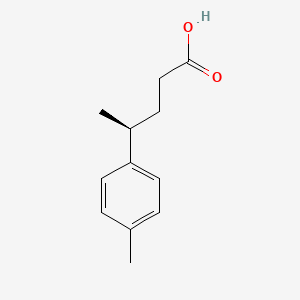
(S)-4-(p-Tolyl)valeric Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(p-Tolyl)valeric Acid is an organic compound with the molecular formula C12H16O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by a valeric acid backbone with a p-tolyl group attached to the fourth carbon atom. The (S) designation indicates the specific stereochemistry of the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(p-Tolyl)valeric Acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a precursor molecule, such as 4-(p-Tolyl)pent-4-enoic acid, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to optimize yield and efficiency. The choice of catalyst and reaction conditions is critical to ensure the desired stereochemistry and purity of the final product.
化学反应分析
Types of Reactions
(S)-4-(p-Tolyl)valeric Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases, such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
Oxidation: Aldehydes, ketones, or carboxylic acid derivatives.
Reduction: Alcohols or alkanes.
Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
(S)-4-(p-Tolyl)valeric Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of (S)-4-(p-Tolyl)valeric Acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary depending on the context and the specific biological activity being studied.
相似化合物的比较
(S)-4-(p-Tolyl)valeric Acid can be compared to other similar compounds, such as:
4-(p-Tolyl)butyric Acid: Similar structure but with a shorter carbon chain.
4-(p-Tolyl)hexanoic Acid: Similar structure but with a longer carbon chain.
4-(p-Tolyl)valeric Acid ®: The enantiomer of this compound with opposite stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity compared to its enantiomer or other structurally similar compounds.
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
(4S)-4-(4-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C12H16O2/c1-9-3-6-11(7-4-9)10(2)5-8-12(13)14/h3-4,6-7,10H,5,8H2,1-2H3,(H,13,14)/t10-/m0/s1 |
InChI 键 |
WSXBHPNNXXHZAP-JTQLQIEISA-N |
手性 SMILES |
CC1=CC=C(C=C1)[C@@H](C)CCC(=O)O |
规范 SMILES |
CC1=CC=C(C=C1)C(C)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




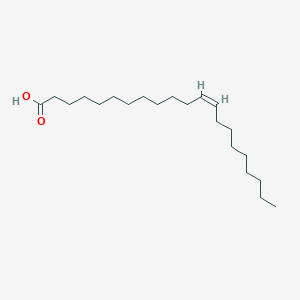
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
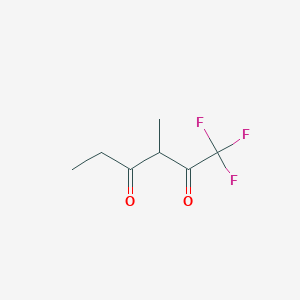
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)

